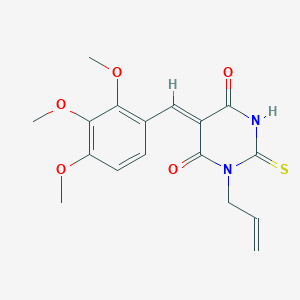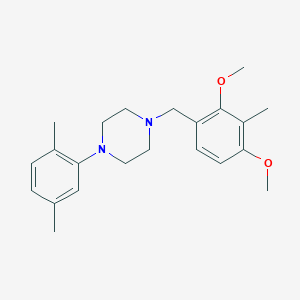![molecular formula C21H15BrN4O3 B6067542 N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)isonicotinamide](/img/structure/B6067542.png)
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)isonicotinamide, commonly known as BPI-7711, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields of research. BPI-7711 is a small molecule that belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of BPI-7711 is not fully understood. However, studies have shown that BPI-7711 inhibits the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. BPI-7711 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BPI-7711 has been shown to have various biochemical and physiological effects. Studies have shown that BPI-7711 inhibits the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. BPI-7711 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BPI-7711 in lab experiments is its high potency and specificity. BPI-7711 has been shown to have a high affinity for its target enzymes and signaling pathways, making it an ideal candidate for studying the mechanisms of action of various compounds. However, one of the major limitations of using BPI-7711 in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for the research on BPI-7711. One of the most promising directions is the development of BPI-7711 analogs with improved potency and specificity. Another direction is the investigation of the potential applications of BPI-7711 in the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPI-7711 and its potential applications in various fields of research.
In conclusion, BPI-7711 is a novel compound that has shown promising results in various studies. Its potential applications in the field of cancer research and the treatment of various inflammatory diseases make it an ideal candidate for further research. However, further studies are needed to fully understand the mechanism of action of BPI-7711 and its potential applications in various fields of research.
Synthesis Methods
The synthesis of BPI-7711 involves a multi-step process, starting with the reaction of 4-bromobenzyl alcohol with hydrazine hydrate to obtain 4-bromo-1-phenyl-1H-1,2,4-triazole-3-carbaldehyde. This intermediate is then reacted with 5-aminobenzofuran-2-carboxylic acid to obtain the key intermediate, 5-[(4-bromophenoxy)methyl]-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. Finally, this intermediate is coupled with isonicotinoyl chloride to obtain the target compound, BPI-7711.
Scientific Research Applications
BPI-7711 has been studied extensively for its potential applications in various fields of research. One of the most promising applications of BPI-7711 is in the field of cancer research. Studies have shown that BPI-7711 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPI-7711 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-16-3-7-18(8-4-16)28-13-19-25-20(26-29-19)14-1-5-17(6-2-14)24-21(27)15-9-11-23-12-10-15/h1-12H,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZUAYYNEOEQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Br)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone](/img/structure/B6067463.png)
![2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6067470.png)
![1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6067476.png)
![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6067480.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![2-{1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B6067489.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6067499.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6067511.png)

![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6067527.png)

![3-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6067549.png)